molecular formula C13H26O2 B1672279 Isopropyl decanoate CAS No. 2311-59-3

Isopropyl decanoate

Cat. No. B1672279
CAS RN: 2311-59-3
M. Wt: 214.34 g/mol
InChI Key: PKPPDYGHKDIKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Decanoate, also known as N-Capric acid isopropyl ester, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It has an empirical formula of C13H26O2 and a molecular weight of 214.34 .


Molecular Structure Analysis

The molecular structure of Isopropyl Decanoate is represented by the SMILES string CCCCCCCCCC(=O)OC(C)C . This indicates that it is composed of a decanoate (a ten-carbon chain) attached to an isopropyl group through an ester linkage.


Physical And Chemical Properties Analysis

Isopropyl Decanoate has a molecular weight of 214.34 . The density, boiling point, critical temperature and pressure, enthalpy of vaporization, and heat capacity are all properties that have been critically evaluated .

Scientific Research Applications

Thermophysical Property Research

Isopropyl Decanoate is used in the field of Thermophysical Property Research . The National Institute of Standards and Technology (NIST) has critically evaluated its thermophysical properties .

Application

It is used to study various properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, thermal conductivity, and enthalpy of formation .

Methods of Application

The methods of application involve measuring these properties under various conditions of temperature and pressure .

Results

The results include data points for each property under different conditions. For example, the boiling temperature as a function of pressure ranges from 2.53384e-009 kPa to 1623.32 kPa .

Biochemical Research

Isopropyl Decanoate is used as a biochemical reagent in life science related research .

Application

It is used as a biological material or organic compound for research purposes .

Methods of Application

The specific methods of application can vary depending on the research context .

Results

The outcomes of this research are not specified in the source .

Flavor and Fragrance Agents

Isopropyl Decanoate is used in the field of Flavor and Fragrance .

Application

It is used as a flavor and fragrance agent due to its green type odor .

Methods of Application

The methods of application can vary depending on the product it is being used in .

Results

The results are not specified in the source .

Chemical Synthesis

Isopropyl Decanoate is used in the field of Chemical Synthesis . It is used as a reagent in the synthesis of various chemical compounds .

Application

It is used as a building block in the synthesis of other chemicals .

Methods of Application

The specific methods of application can vary depending on the chemical reaction .

Results

The outcomes of this research are not specified in the source .

Bioconjugation

Isopropyl Decanoate is used in the field of Bioconjugation .

Application

It is used as a reagent in the process of bioconjugation, which involves attaching two biomolecules together .

Methods of Application

The specific methods of application can vary depending on the bioconjugation process .

Results

The outcomes of this research are not specified in the source .

Cosmetics and Personal Care Products

Isopropyl Decanoate is used in the field of Cosmetics and Personal Care Products .

Application

It is used as an ingredient in cosmetics and personal care products due to its ability to soften, smooth, and moisturize the skin .

Methods of Application

The methods of application can vary depending on the product it is being used in .

Results

The results are not specified in the source .

properties

IUPAC Name

propan-2-yl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(14)15-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPPDYGHKDIKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177675
Record name Isopropyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl decanoate

CAS RN

2311-59-3
Record name Isopropyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2311-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl caprate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.275
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CAPRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R0Y41050
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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